1-{4-[(4-chlorobenzyl)oxy]phenyl}-N-(4-methoxybenzyl)-5-oxopyrrolidine-3-carboxamide
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Overview
Description
1-{4-[(4-CHLOROPHENYL)METHOXY]PHENYL}-N-[(4-METHOXYPHENYL)METHYL]-5-OXOPYRROLIDINE-3-CARBOXAMIDE is a synthetic organic compound with potential applications in various fields, including chemistry, biology, and medicine. This compound features a complex structure with multiple functional groups, making it a subject of interest for researchers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{4-[(4-CHLOROPHENYL)METHOXY]PHENYL}-N-[(4-METHOXYPHENYL)METHYL]-5-OXOPYRROLIDINE-3-CARBOXAMIDE typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then subjected to various reaction conditions to form the final product. Common synthetic routes include:
Step 1: Preparation of 4-[(4-CHLOROPHENYL)METHOXY]BENZALDEHYDE through the reaction of 4-chlorophenol with formaldehyde and subsequent oxidation.
Step 2: Formation of 4-[(4-CHLOROPHENYL)METHOXY]BENZALDEHYDE with 4-METHOXYPHENYLACETONITRILE under basic conditions to yield the corresponding intermediate.
Step 3: Cyclization of the intermediate to form the pyrrolidine ring, followed by amide formation to yield the final compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and recrystallization are often employed to purify the final product.
Chemical Reactions Analysis
Types of Reactions
1-{4-[(4-CHLOROPHENYL)METHOXY]PHENYL}-N-[(4-METHOXYPHENYL)METHYL]-5-OXOPYRROLIDINE-3-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro-substituted phenyl ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of methoxy-substituted derivatives.
Scientific Research Applications
1-{4-[(4-CHLOROPHENYL)METHOXY]PHENYL}-N-[(4-METHOXYPHENYL)METHYL]-5-OXOPYRROLIDINE-3-CARBOXAMIDE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-{4-[(4-CHLOROPHENYL)METHOXY]PHENYL}-N-[(4-METHOXYPHENYL)METHYL]-5-OXOPYRROLIDINE-3-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
4-CHLOROANISOLE: A structurally similar compound with a chloro-substituted phenyl ring.
4-METHOXYPHENYLACETONITRILE: An intermediate used in the synthesis of the target compound.
4-METHOXYPHENETHYLAMINE: A related compound with a methoxy-substituted phenyl ring.
Uniqueness
1-{4-[(4-CHLOROPHENYL)METHOXY]PHENYL}-N-[(4-METHOXYPHENYL)METHYL]-5-OXOPYRROLIDINE-3-CARBOXAMIDE is unique due to its combination of functional groups and structural complexity, which confer specific chemical and biological properties not found in simpler analogs.
Properties
Molecular Formula |
C26H25ClN2O4 |
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Molecular Weight |
464.9 g/mol |
IUPAC Name |
1-[4-[(4-chlorophenyl)methoxy]phenyl]-N-[(4-methoxyphenyl)methyl]-5-oxopyrrolidine-3-carboxamide |
InChI |
InChI=1S/C26H25ClN2O4/c1-32-23-10-4-18(5-11-23)15-28-26(31)20-14-25(30)29(16-20)22-8-12-24(13-9-22)33-17-19-2-6-21(27)7-3-19/h2-13,20H,14-17H2,1H3,(H,28,31) |
InChI Key |
AWSWELXMHDVGSO-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)CNC(=O)C2CC(=O)N(C2)C3=CC=C(C=C3)OCC4=CC=C(C=C4)Cl |
Origin of Product |
United States |
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